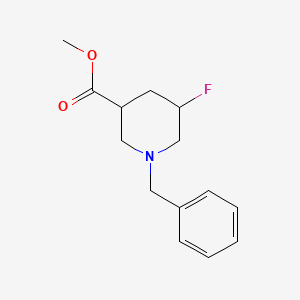
Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate
Description
Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Propriétés
Formule moléculaire |
C14H18FNO2 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
methyl 1-benzyl-5-fluoropiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-18-14(17)12-7-13(15)10-16(9-12)8-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
Clé InChI |
QNLWTEWNDSKQBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents. One common method involves the use of benzyl chloride and methyl 5-fluoropiperidine-3-carboxylate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the compound can enhance its binding affinity to certain biological targets, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: Similar structure but with an additional fluorine atom.
Methyl 1-benzyl-4-fluoropiperidine-3-carboxylate: Fluorine atom at a different position on the piperidine ring.
Uniqueness
Methyl 1-benzyl-5-fluoropiperidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance its stability and binding properties compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


